2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Overview
Description
2-Methoxy-5-(pyridin-4-yl)benzaldehyde is a chemical compound with the molecular formula C13H11NO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde can be represented by the InChI code: 1S/C13H11NO2/c1-16-13-3-2-11(8-12(13)9-15)10-4-6-14-7-5-10/h2-9H,1H3 . This indicates that the molecule consists of a benzaldehyde group substituted with a methoxy group at the 2nd position and a pyridinyl group at the 5th position.Physical And Chemical Properties Analysis
2-Methoxy-5-(pyridin-4-yl)benzaldehyde has a molecular weight of 213.24 . It is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
1. Organic Synthesis
- Summary of Application : “2-Methoxy-5-(pyridin-4-yl)benzaldehyde” is used as an organic intermediate in the synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide .
- Methods of Application : The compound can be synthesized through nucleophilic and amidation reactions .
- Results : The structure of the synthesized compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
2. Antimicrobial and Antiviral Activities
- Summary of Application : Pyridine compounds, including “2-Methoxy-5-(pyridin-4-yl)benzaldehyde”, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application : The methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies are reviewed .
- Results : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
3. Anticancer Activity
- Summary of Application : Pyridine-containing compounds, including “2-Methoxy-5-(pyridin-4-yl)benzaldehyde”, have been found to have potential anticancer properties .
- Methods of Application : The synthesis of a variety of pyridine derivatives has been a focus among researchers due to their medicinal applications .
- Results : The presence of the pyridine nucleus in these compounds gives them a certain geometry, which determines an interaction with a specific protein, and defines the anticancer selectivity for the target molecule .
4. Synthesis of Phosphorescent Iridium (III) Complex
- Summary of Application : “2-Methoxy-5-(pyridin-4-yl)benzaldehyde” may be used as a ligand for the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium (III), a novel phosphorescent iridium (III) complex .
- Methods of Application : The compound can be synthesized through nucleophilic and amidation reactions .
- Results : The structure of the synthesized compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
5. Antiproliferative Activity
- Summary of Application : Compounds containing the “2-Methoxy-5-(pyridin-4-yl)benzaldehyde” structure have been found to exhibit antiproliferative activity against certain cell lines .
- Methods of Application : The compounds were synthesized and then tested for their antiproliferative activity against various cell lines .
- Results : Most of the target compounds exhibit excellent antiproliferative activity against the A549 cell line and HCT116 cell line .
6. Synthesis of Other Chemical Compounds
- Summary of Application : “2-Methoxy-5-(pyridin-4-yl)benzaldehyde” is used as an organic intermediate in the synthesis of various other chemical compounds .
- Methods of Application : The compound can be synthesized through various chemical reactions, depending on the desired end product .
- Results : The synthesized compounds can be characterized by various methods such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
Safety And Hazards
The safety information for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-methoxy-5-pyridin-4-ylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13-3-2-11(8-12(13)9-15)10-4-6-14-7-5-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTSXFWEFCBQQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(pyridin-4-yl)benzaldehyde | |
CAS RN |
385802-40-4 | |
Record name | 2-methoxy-5-(pyridin-4-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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